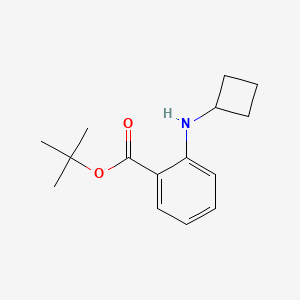

Tert-butyl 2-(cyclobutylamino)benzoate

Description

Tert-butyl 2-(cyclobutylamino)benzoate is a synthetic organic compound featuring a benzoate ester backbone substituted with a tert-butyl ester group at the ortho position and a cyclobutylamino moiety. The cyclobutylamino substituent, a strained four-membered ring, introduces unique electronic and steric effects that may influence binding interactions in biological systems or material applications.

Properties

IUPAC Name |

tert-butyl 2-(cyclobutylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)12-9-4-5-10-13(12)16-11-7-6-8-11/h4-5,9-11,16H,6-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRRNDXFQYJMDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1NC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Transesterification and Aminolysis: One method involves the transesterification of tert-butyl esters followed by aminolysis.

Oxidation and Cleavage: Another approach involves the oxidation of benzyl cyanides with tert-butyl hydroperoxide, leading to the formation of tert-butyl esters through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation.

Industrial Production Methods: Industrial production methods for tert-butyl 2-(cyclobutylamino)benzoate typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly involving the tert-butyl group.

Reduction: Reduction reactions can target the ester or amine functionalities.

Substitution: Nucleophilic substitution reactions can occur at the benzoate core or the cyclobutylamino group.

Common Reagents and Conditions:

Oxidation: Reagents like tert-butyl hydroperoxide.

Reduction: Catalysts such as palladium on carbon (Pd-C) for hydrogenation.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: Formation of oxidized derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted benzoates or amines.

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis for the preparation of more complex molecules.

- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine:

- Potential applications in drug discovery and development due to its unique structural features.

- Investigated for its biological activity and potential therapeutic effects.

Industry:

- Utilized in the production of specialty chemicals and materials.

- Applied in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(cyclobutylamino)benzoate involves its interaction with molecular targets through its functional groups. The ester and amine functionalities can participate in various biochemical pathways, influencing the activity of enzymes and receptors. The compound’s effects are mediated by its ability to form hydrogen bonds, coordinate with metal ions, and undergo redox reactions.

Comparison with Similar Compounds

Table 1: Comparative Properties of Analogous Compounds

Reactivity and Functional Performance

- Ester Group Influence: Tert-butyl esters are less prone to hydrolysis than methyl or ethyl esters due to steric protection, which may extend shelf-life in pharmaceutical formulations . Ethyl 4-(dimethylamino)benzoate, however, demonstrates superior reactivity in resin polymerization compared to methacrylate-based esters, attributed to the electron-donating dimethylamino group .

- Dimethylamino groups enhance reactivity in photopolymerization but are less stable under acidic conditions .

Research Findings and Implications

- Steric vs. Electronic Trade-offs: Cyclobutylamino’s strain increases ring reactivity compared to cyclohexylamino but may limit conformational flexibility in drug design .

- Ester Stability : Tert-butyl esters resist enzymatic cleavage more effectively than methyl/ethyl esters, critical for prolonged drug action .

- Polymer Performance: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate analogs in resin conversion rates, but tert-butyl-based esters could enhance durability in high-stress applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.